Chlorhexidine dihydrochloride

Descripción general

Descripción

El clorhexidina hidrocloruro es un compuesto antimicrobiano de amplio espectro ampliamente utilizado como desinfectante y antiséptico. Es eficaz contra una variedad de microorganismos, incluidas bacterias, levaduras y virus. El compuesto se utiliza comúnmente para la desinfección de la piel antes de la cirugía, la limpieza de heridas, la prevención de la placa dental, el tratamiento de infecciones por hongos de la boca y para evitar que los catéteres urinarios se bloqueen .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El clorhexidina hidrocloruro se puede sintetizar a través de una reacción de reflujo de calentamiento que involucra hexametilen-dicianoguanidina y clorohidrato de cloroanilina como materias primas, con éter de glicol o butanol normal como disolvente . La reacción se lleva a cabo a 165 °C durante 3 horas, lo que resulta en la formación de clorhexidina hidrocloruro con un alto rendimiento y pureza .

Métodos de producción industrial

La producción industrial de clorhexidina hidrocloruro sigue una ruta sintética similar, con el proceso optimizado para la producción a gran escala. El uso de éter de glicol o butanol normal como disolventes reduce los efectos secundarios tóxicos y la contaminación ambiental asociados con otros disolventes. La ausencia de un catalizador simplifica el proceso de postratamiento, lo que hace que la producción sea más rentable .

Análisis De Reacciones Químicas

Tipos de reacciones

El clorhexidina hidrocloruro experimenta diversas reacciones químicas, entre ellas:

Oxidación: La clorhexidina puede oxidarse en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: El compuesto se puede reducir, aunque esta reacción es menos común.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden utilizar varios nucleófilos para las reacciones de sustitución, dependiendo del producto deseado.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede conducir a la formación de óxido de clorhexidina, mientras que las reacciones de sustitución pueden producir una variedad de derivados de clorhexidina .

Aplicaciones Científicas De Investigación

Chlorhexidine dihydrochloride is a chemical compound widely used as a disinfectant and antiseptic in various medical, cosmetic, and industrial applications . It is effective against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, facultative anaerobes, aerobes, and yeasts .

Scientific Research Applications

Antimicrobial Applications

this compound is valued for its antimicrobial properties and is commonly used in healthcare settings to prevent infections . Some of its uses include:

- Skin Disinfection: Preoperative skin preparation to reduce the risk of surgical site infections . Meta-analysis of 20 studies showed that chlorhexidine is more effective than povidone-iodine in preventing surgical site wound infections .

- Wound Care: Cleaning wounds to prevent infection .

- Oral Care: Formulated into mouthwashes, gargles, toothpastes, aerosols, gels, and varnishes to prevent plaque, treat sore gums and ulcers, kill oral bacteria, and treat gingivitis . Chlorhexidine binds to the oral mucosa and tooth surfaces, preventing plaque formation and maintaining bacteriostatic action for several hours .

- Urology: Used in urinary catheter lubricants to reduce urinary tract infections during prolonged catheter use . A 0.005% chlorhexidine concentrate is used for bladder irrigation .

- Hand Hygiene: Incorporated into hand washing solutions for healthcare workers .

Specific Research Findings

- A study investigated the efficacy of this compound (CD) in inhibiting the growth of desmoid tumors (DTs) and colorectal cancer (CRC) . The study found that CD significantly inhibited the viability, migration, and colony formation of DTA and CRC cells. It also remarkably decreased tumor growth in organoids derived from intestinal tumor cells in a mouse model. Furthermore, CD showed anti-tumor effects in an in vivo CRC xenograft model .

- Chlorhexidine-saturated cloths have demonstrated a greater reduction in Vancomycin-Resistant Enterococci (VRE) compared to soap and water . The saturated cloth resulted in a 2.5 log 10 reduction of VRE on patients' skin, reducing VRE incidents from 26 colonizations per 1,000 patient-days to 9 per 1,000 patient-days, and significantly reducing VRE on healthcare workers' hands .

- Topical creams containing chlorhexidine are used to prevent the spread of infection on the skin's surface . Cloths with a 2% chlorhexidine gluconate have also shown a 50% reduction in Surgical Site Infections (SSIs) .

Other applications

- Cosmetics: Additive to creams, toothpaste, deodorants, and antiperspirants .

- Pharmaceuticals: Preservative in eye drops, active substance in wound dressings, and antiseptic mouthwashes .

- Endodontics: Root canal irrigation and as an intracanal dressing .

Potential drawbacks

- Allergic reactions, including skin irritation, tooth discoloration, and, in rare cases, severe allergic reactions like anaphylaxis, have been reported .

- Eye irritation and, in rare cases, more severe eye problems have been reported with direct contact .

- Respiratory reactions, including allergic asthma and acute respiratory distress syndrome, have been reported in rare cases due to exposure to chlorhexidine gluconate in an aerosol .

Mecanismo De Acción

El clorhexidina hidrocloruro ejerce sus efectos antimicrobianos a través de múltiples mecanismos:

Disrupción de la membrana celular: La molécula de clorhexidina cargada positivamente interactúa con los grupos fosfato cargados negativamente en las superficies celulares microbianas, interrumpiendo la membrana celular y provocando la fuga del contenido intracelular.

Desnaturalización de proteínas: La clorhexidina provoca la desnaturalización de las proteínas, lo que lleva a la inactivación de las enzimas microbianas y otras proteínas esenciales.

Disolución de lípidos: El compuesto disuelve los lípidos en la membrana celular microbiana, lo que compromete aún más la integridad celular.

Comparación Con Compuestos Similares

El clorhexidina hidrocloruro es único en comparación con otros compuestos similares debido a su actividad antimicrobiana de amplio espectro y su rápida tasa de eliminación. Algunos compuestos similares incluyen:

Povidona yodada: Eficaz contra una amplia gama de microorganismos, pero tiene una tasa de eliminación más lenta en comparación con la clorhexidina.

Peróxido de hidrógeno: Un fuerte agente oxidante con propiedades antimicrobianas, pero puede ser menos eficaz en presencia de materia orgánica.

El clorhexidina hidrocloruro se destaca por sus mecanismos bacteriostáticos y bactericidas duales, lo que lo hace altamente eficaz en diversas aplicaciones .

Propiedades

Key on ui mechanism of action |

Chlorhexidine’s broad-spectrum antimicrobial effects are due to its ability to disrupt microbial cell membranes. The positively charged chlorhexidine molecule reacts with negatively charged phosphate groups on microbial cell surfaces - this reaction both destroys the integrity of the cell, allowing leakage of intracellular material, and allows chlorhexidine to enter the cell, causing precipitation of cytoplasmic components and ultimately cell death. The specific means of cell death is dependent on the concentration of chlorhexidine - lower concentrations are bacteriostatic and result in leakage of intracellular substances such as potassium and phosphorous, whereas higher concentrations are bactericidal and cause cytoplasmic precipitation. |

|---|---|

Número CAS |

3697-42-5 |

Fórmula molecular |

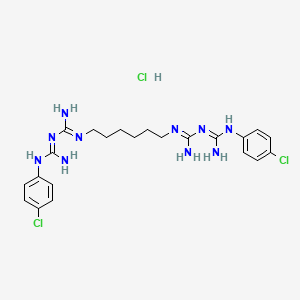

C22H31Cl3N10 |

Peso molecular |

541.9 g/mol |

Nombre IUPAC |

(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;hydrochloride |

InChI |

InChI=1S/C22H30Cl2N10.ClH/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);1H |

Clave InChI |

AVRXPIQGQAHQTQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.Cl.Cl |

SMILES isomérico |

C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl.Cl |

SMILES canónico |

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.Cl |

Apariencia |

Solid powder |

Color/Form |

Crystals from methanol Solid |

melting_point |

134 °C |

Key on ui other cas no. |

3697-42-5 |

Descripción física |

Crystals from methanol; [HSDB] |

Pictogramas |

Irritant; Health Hazard; Environmental Hazard |

Pureza |

98% |

Vida útil |

>3 years if stored properly |

Solubilidad |

MW: 578.38; crystals; decomposes 260-262 °C. Solubility in water at 20 °C: 0.06 g/100 mL /Chlorhexidine dihydrochloride/ Solubility in water at 20 °C: >50% /Chlorhexidine d-digluconate/ In water, 800 mg/L at 20 °C |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Acetate, Chlorhexidine Chlorhexidine Chlorhexidine Acetate Chlorhexidine Hydrochloride Hydrochloride, Chlorhexidine MK 412A MK-412A MK412A Novalsan Sebidin A Tubulicid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.